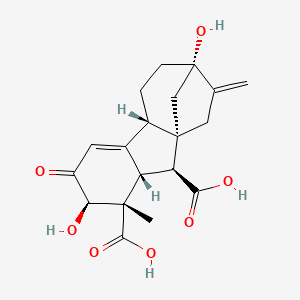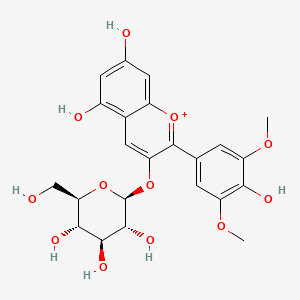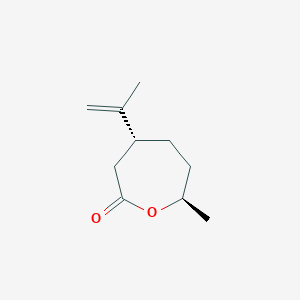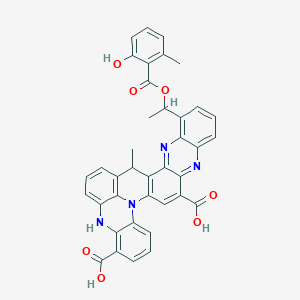![molecular formula C30H39N7O7 B1199491 dimethyl 5-[[(2S)-1-[[(2S)-1-[(2R)-2-amino-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]benzene-1,3-dicarboxylate CAS No. 74503-72-3](/img/structure/B1199491.png)
dimethyl 5-[[(2S)-1-[[(2S)-1-[(2R)-2-amino-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]benzene-1,3-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This would typically include the compound’s systematic name, any common names, its molecular formula, and its structure.
Synthesis Analysis
This would involve a detailed description of the methods used to synthesize the compound, including the starting materials, the reaction conditions, and the yield.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, including its stereochemistry if applicable.Chemical Reactions Analysis
This would involve a discussion of the chemical reactions that the compound undergoes, including the conditions under which these reactions occur and the products that are formed.Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.Safety And Hazards
This would involve a discussion of any known hazards associated with the compound, such as toxicity or flammability, and any safety precautions that should be taken when handling it.
Orientations Futures
This would involve a discussion of potential future research directions, such as new synthetic methods, potential applications, or areas where further study is needed.
I hope this general approach is helpful, and I apologize for not being able to provide more specific information on the compound you asked about. If you have any other questions or need further clarification, feel free to ask!
Propriétés
Numéro CAS |
74503-72-3 |
|---|---|
Nom du produit |
dimethyl 5-[[(2S)-1-[[(2S)-1-[(2R)-2-amino-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]benzene-1,3-dicarboxylate |
Formule moléculaire |
C30H39N7O7 |
Poids moléculaire |
609.7 g/mol |
Nom IUPAC |
dimethyl 5-[[(2S)-1-[[(2S)-1-[(2R)-2-amino-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]benzene-1,3-dicarboxylate |
InChI |
InChI=1S/C30H39N7O7/c1-43-28(41)19-15-20(29(42)44-2)17-21(16-19)35-23(10-6-12-34-30(32)33)25(38)36-26(39)24-11-7-13-37(24)27(40)22(31)14-18-8-4-3-5-9-18/h3-5,8-9,15-17,22-24,35H,6-7,10-14,31H2,1-2H3,(H4,32,33,34)(H,36,38,39)/t22-,23+,24+/m1/s1 |
Clé InChI |
GYYNJNKGUIYHTB-SGNDLWITSA-N |
SMILES isomérique |
COC(=O)C1=CC(=CC(=C1)N[C@@H](CCCN=C(N)N)C(=O)NC(=O)[C@@H]2CCCN2C(=O)[C@@H](CC3=CC=CC=C3)N)C(=O)OC |
SMILES |
COC(=O)C1=CC(=CC(=C1)NC(CCCN=C(N)N)C(=O)NC(=O)C2CCCN2C(=O)C(CC3=CC=CC=C3)N)C(=O)OC |
SMILES canonique |
COC(=O)C1=CC(=CC(=C1)NC(CCCN=C(N)N)C(=O)NC(=O)C2CCCN2C(=O)C(CC3=CC=CC=C3)N)C(=O)OC |
Synonymes |
D-phenylalanyl-prolyl-arginine-5-aminoisophthalic acid dimethyl ester dimethyl phenylalanine-proline-arginine-5-amidoisophthalate DPPAAP Phe-Pro-Arg-5-amidoisophthalic acid dimethyl ester phenylalanyl-prolyl-arginine-5-amidoisophthalic acid dimethyl phenylalanyl-prolyl-arginyl-5-amidoisophthalic acid dimethyl ester PPAAP |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



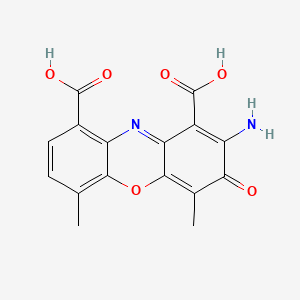
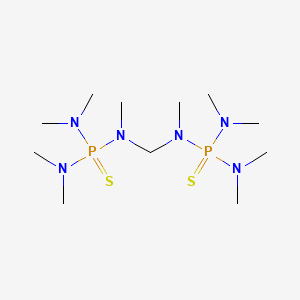
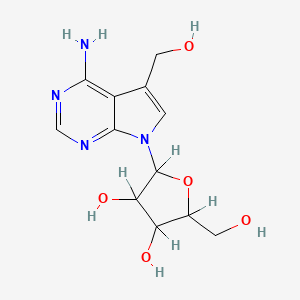
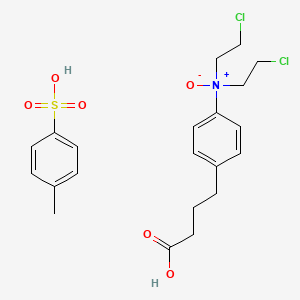
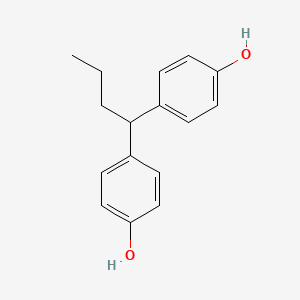


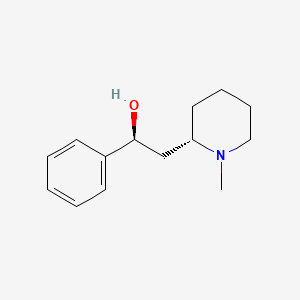
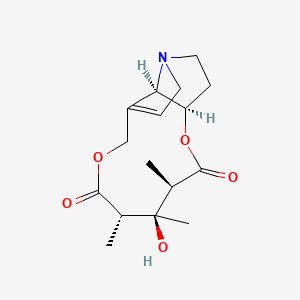
![(1R,2R,9S,10S)-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadecan-6-one](/img/structure/B1199429.png)
